Gamitrinib TPP

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Porphyrine sind Farbstoffe und Kofaktoren, die in Hämoglobin und Cytochromen vorkommen und mit Chlorophyll und Vitamin B12 verwandt sind . G-TPP wird aufgrund seiner einzigartigen chemischen Eigenschaften und seiner strukturellen Ähnlichkeit mit natürlichen Porphyrinen in verschiedenen wissenschaftlichen Bereichen eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

G-TPP wird hauptsächlich mit zwei Methoden synthetisiert: dem Lindsey-Verfahren und dem Adler-Verfahren . Beim Lindsey-Verfahren wird Benzaldehyd in einem halogenierten Lösungsmittel bei Raumtemperatur mit Pyrrol kondensiert, gefolgt von einer Oxidation, um G-TPP zu erhalten. Das Adler-Verfahren umfasst die Kondensation von Benzaldehyd mit Pyrrol unter sauren Bedingungen, gefolgt von einer Oxidation.

Industrielle Produktionsmethoden

Die industrielle Produktion von G-TPP umfasst typischerweise die großtechnische Synthese mit dem Lindsey-Verfahren, da dieses effizient und mit hoher Ausbeute ist. Der Prozess ist optimiert, um eine gleichbleibende Qualität und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

G-TPP unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind essenziell für die Modifizierung der Eigenschaften der Verbindung und die Verbesserung ihrer Anwendungen in verschiedenen Bereichen.

Häufige Reagenzien und Bedingungen

Oxidation: G-TPP kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Die Reduktion von G-TPP wird typischerweise mit Reduktionsmitteln wie Natriumborhydrid durchgeführt.

Substitution: Substitutionsreaktionen umfassen die Ersetzung von Wasserstoffatomen in G-TPP durch andere funktionelle Gruppen unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von G-TPP mit veränderten chemischen und physikalischen Eigenschaften, wodurch sie für bestimmte Anwendungen geeignet sind.

Wissenschaftliche Forschungsanwendungen

G-TPP hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

G-TPP übt seine Wirkungen durch seine Fähigkeit aus, an Metallionen zu binden und stabile Komplexe zu bilden . Diese Komplexe können an verschiedenen biochemischen Reaktionen teilnehmen, wie z. B. Elektronentransfer und Katalyse. Die beteiligten molekularen Zielstrukturen und Signalwege umfassen Enzyme und Proteine, die in biologischen Systemen mit Porphyrinen interagieren .

Wirkmechanismus

G-TPP exerts its effects through its ability to bind to metal ions and form stable complexes . These complexes can participate in various biochemical reactions, such as electron transfer and catalysis. The molecular targets and pathways involved include enzymes and proteins that interact with porphyrins in biological systems .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Triphenylphosphin: Eine häufige organische Phosphorverbindung, die als Reagenz in der organischen Synthese verwendet wird.

Triphenylphosphinoxid: Ein Derivat von Triphenylphosphin mit ähnlichen chemischen Eigenschaften.

Einzigartigkeit von G-TPP

G-TPP ist aufgrund seiner strukturellen Ähnlichkeit mit natürlichen Porphyrinen einzigartig, was es zu einer idealen Modellverbindung für die Untersuchung der Porphyrinchemie und ihrer Anwendungen in verschiedenen Bereichen macht. Seine Fähigkeit, stabile Komplexe mit Metallionen zu bilden und an biochemischen Reaktionen teilzunehmen, unterscheidet es weiter von anderen ähnlichen Verbindungen .

Eigenschaften

CAS-Nummer |

1131626-46-4 |

|---|---|

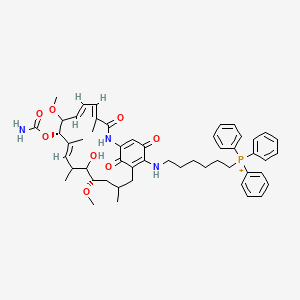

Molekularformel |

C52H65N3O8P+ |

Molekulargewicht |

891.1 g/mol |

IUPAC-Name |

6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium |

InChI |

InChI=1S/C52H64N3O8P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60)/p+1/b28-20-,36-21+,38-33+/t35-,37+,45+,46+,48-,50+/m1/s1 |

InChI-Schlüssel |

OAUJLFPWRFHSNE-FEHIUCOBSA-O |

SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC |

Isomerische SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)/C)OC)OC(=O)N)\C)C)O)OC |

Kanonische SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.